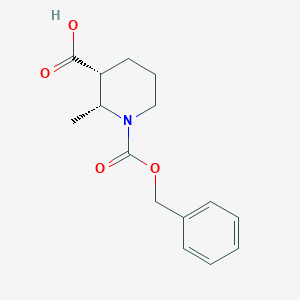

(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid

Description

BenchChem offers high-quality (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R)-2-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-11-13(14(17)18)8-5-9-16(11)15(19)20-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,18)/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCOVXZKKNSHFI-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure Elucidation of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic acid: A Method-Driven Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted piperidine scaffolds are cornerstones of modern medicinal chemistry, appearing in a vast array of approved therapeutics.[1] Their synthetic accessibility and conformational pre-organization make them privileged structures in drug design. However, the introduction of multiple stereocenters presents a significant analytical challenge, demanding a robust, multi-technique approach to unambiguously determine both relative and absolute stereochemistry. This guide provides a comprehensive, method-driven workflow for the complete structure elucidation of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic acid, a representative N-protected, disubstituted piperidine. We will move beyond a simple recitation of data, focusing instead on the strategic application of modern analytical techniques—from mass spectrometry to advanced 2D NMR—and the causal logic that dictates their selection and interpretation.

Foundational Analysis: Confirming Molecular Formula and Connectivity

Before delving into complex stereochemistry, it is imperative to confirm the compound's molecular formula and the precise connectivity of its atoms. This foundational stage employs a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle.

High-Resolution Mass Spectrometry (HRMS)

Expertise: The first step in analyzing any newly synthesized compound is to verify that its elemental composition is correct. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the gold standard for this purpose. Unlike unit-resolution mass spectrometry, HRMS provides a mass measurement with high precision (typically to four or more decimal places), which allows for the unambiguous determination of a unique molecular formula.

Protocol Insight: For an N-protected amino acid like our target molecule (C₁₅H₁₉NO₄), we anticipate observing the protonated molecular ion [M+H]⁺ in positive ion mode or the deprotonated ion [M-H]⁻ in negative ion mode. The choice of mode depends on the analyte's chemistry; the carboxylic acid makes it amenable to both.

Expected Data:

-

Molecular Formula: C₁₅H₁₉NO₄

-

Exact Mass (Monoisotopic): 277.13141 Da

-

Observed [M+H]⁺: 278.1387 Da

-

Observed [M-H]⁻: 276.1243 Da

The correlation between the experimentally observed mass and the calculated exact mass to within a few parts-per-million (ppm) provides high confidence in the molecular formula.[2]

Infrared (IR) Spectroscopy

Expertise: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of key functional groups. For our target, we are looking for characteristic vibrations of the carbamate (Cbz group) and the carboxylic acid.

Expected Absorptions:

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1740-1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1700-1670 cm⁻¹ (strong): C=O stretch of the Cbz carbamate.

-

~1600, ~1450 cm⁻¹: C=C stretches of the aromatic ring in the Cbz group.

The presence of these distinct carbonyl stretches confirms the integrity of both the Cbz protecting group and the carboxylic acid moiety.

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We begin with simple 1D experiments (¹H and ¹³C) and then use 2D correlation experiments to piece the structure together.

Logical Workflow for NMR Connectivity: The process follows a logical sequence where each experiment builds upon the last. This self-validating system ensures that all correlations are consistent before moving to stereochemical analysis.

Caption: Logical workflow for establishing molecular connectivity using NMR.

A. ¹³C NMR Spectroscopy: This experiment reveals all unique carbon environments in the molecule. For C₁₅H₁₉NO₄, we expect to see 15 distinct signals (assuming no accidental overlap), including signals for the methyl, methylene, methine, quaternary, and carbonyl carbons.

B. ¹H NMR Spectroscopy: This provides information on the number of different proton environments, their integration (number of protons), and their multiplicity (splitting pattern), which hints at adjacent protons.

C. 2D Correlation Spectroscopy (COSY & HSQC):

-

HSQC (Heteronuclear Single Quantum Coherence): This is the critical link between the proton and carbon worlds. It produces a 2D plot showing which protons are directly attached to which carbons.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). This allows us to "walk" along the molecule's backbone, connecting adjacent C-H units.[3]

By combining the information from these experiments, we can confidently assemble the piperidine ring and identify the substituents.

Table 1: Hypothetical ¹H and ¹³C NMR Data and Assignments for (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic acid (Note: Chemical shifts are illustrative and based on typical values for similar structures.[4] Coupling constants are critical for stereochemical assignment and are discussed in Section 2.)

| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | Integration | COSY Correlations |

| C2 | ~55.0 | ~3.9 | q | 1H | H3, 2-CH₃ |

| C3 | ~48.0 | ~2.8 | ddd | 1H | H2, H4a, H4e |

| C4 | ~25.0 | ~1.9 (ax) | m | 1H | H3, H5a, H5e |

| ~1.7 (eq) | m | 1H | |||

| C5 | ~24.0 | ~1.8 (ax) | m | 1H | H4a, H4e, H6a, H6e |

| ~1.6 (eq) | m | 1H | |||

| C6 | ~45.0 | ~4.1 (ax) | dm | 1H | H5a, H5e |

| ~3.1 (eq) | dt | 1H | |||

| 2-CH₃ | ~15.0 | ~1.2 | d | 3H | H2 |

| Cbz-CH₂ | ~67.5 | ~5.1 | s | 2H | - |

| Cbz-Aromatic | ~136.0 (quat) | ~7.3 | m | 5H | - |

| ~128.5 | |||||

| ~128.0 | |||||

| Cbz-C=O | ~155.0 | - | - | - | - |

| COOH | ~175.0 | ~12.0 | br s | 1H | - |

Stereochemical Elucidation: Defining the 3D Architecture

With the connectivity established, we now address the more complex question of stereochemistry. This is a two-part problem: determining the relative stereochemistry of the substituents on the piperidine ring (are they on the same side, cis, or opposite sides, trans?) and then establishing the absolute configuration (R or S at each chiral center).

Relative Stereochemistry: A Combination of Coupling Constants and NOE

Expertise & Experience: The piperidine ring is not flat; it preferentially adopts a low-energy chair conformation to minimize strain, similar to cyclohexane. The substituents (the C2-methyl group and the C3-carboxylic acid) can occupy either axial (pointing up/down) or equatorial (pointing out) positions. The relative orientation of these groups is determined by analyzing proton-proton interactions, both through bonds (J-coupling) and through space (Nuclear Overhauser Effect).

A. Analysis of ³J(H,H) Coupling Constants: The magnitude of the coupling constant (³J) between two protons on adjacent carbons is described by the Karplus equation, which relates ³J to the dihedral angle between the protons.

-

Large coupling (³J ≈ 10-13 Hz): Indicates an anti-periplanar relationship, which occurs between two axial protons (dihedral angle ≈ 180°).

-

Small coupling (³J ≈ 2-5 Hz): Indicates a synclinal relationship, which occurs between axial-equatorial or equatorial-equatorial protons (dihedral angle ≈ 60°).

For a (2R,3R) configuration, we expect a cis relationship between the C2-methyl and C3-carboxyl groups. In the most stable chair conformation, bulky groups prefer the equatorial position. Therefore, we predict a conformation where both the methyl and carboxyl groups are equatorial. This means the protons at H2 and H3 would be axial. An axial-axial relationship between H2 and H3 would result in a large coupling constant, confirming the cis stereochemistry.[5][6]

Caption: Relationship between coupling constants and proton geometry.

B. Nuclear Overhauser Effect Spectroscopy (NOESY): Trustworthiness: While coupling constants provide strong evidence, NOESY offers definitive, through-space proof of the relative configuration.[7][8] A NOESY experiment detects protons that are close to each other in 3D space (typically < 5 Å), regardless of whether they are connected through bonds.[9][10]

For the predicted cis diequatorial conformation, we expect to see a strong NOE correlation between the protons of the C2-methyl group and the proton at C3. This is because, in this arrangement, they are on the same face of the ring and in close proximity. Conversely, a trans arrangement would place them far apart, resulting in no NOE signal.

Caption: Predicted NOE between the C2-methyl group and H3 in the diequatorial conformation.

Absolute Stereochemistry

Expertise: Determining the absolute configuration ((2R,3R) vs. its enantiomer (2S,3S)) cannot be achieved by standard NMR or MS. This requires a chiral-sensitive technique or knowledge of the synthetic route.

A. Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating enantiomers.[11] The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to elute at different times (different retention times). By comparing the retention time of the synthesized sample to that of a known, certified standard of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic acid, the absolute configuration can be confirmed. This technique is also crucial for determining the enantiomeric excess (e.e.) of the sample.[12]

B. Vibrational Circular Dichroism (VCD): For novel compounds where a standard is unavailable, VCD offers a powerful alternative. This technique measures the differential absorption of left and right circularly polarized infrared light. The resulting experimental VCD spectrum can be compared to a spectrum predicted by density functional theory (DFT) calculations for a specific enantiomer (e.g., the (2R,3R) configuration). A match between the experimental and calculated spectra provides a reliable assignment of the absolute configuration.[13]

C. Synthetic Provenance: Often, the most practical method for assigning absolute stereochemistry is through a synthesis that starts from a known chiral material (the "chiral pool") and proceeds through stereocontrolled reactions. If the synthetic pathway is well-established and known to proceed with a specific stereochemical outcome, the configuration of the final product can be inferred with high confidence.

Summary and Conclusion

Table 2: Summary of Evidence for Structure Confirmation

| Analytical Technique | Question Answered | Key Finding |

| HRMS | What is the molecular formula? | C₁₅H₁₉NO₄ confirmed by accurate mass measurement. |

| IR | What functional groups are present? | Confirmed presence of carbamate and carboxylic acid. |

| ¹H, ¹³C, COSY, HSQC NMR | What is the C-H framework? | Established the piperidine ring with methyl and carboxyl substituents at C2 and C3. |

| ¹H NMR Coupling Constants | What is the relative stereochemistry? | A large J-coupling between H2 and H3 suggests an axial-axial relationship, consistent with a cis diequatorial conformation. |

| NOESY NMR | What is the through-space proximity? | A clear NOE between the C2-methyl group and H3 definitively confirms the cis relative stereochemistry. |

| Chiral HPLC | What is the absolute stereochemistry? | Co-elution with an authentic standard confirms the (2R,3R) configuration and determines enantiomeric purity. |

By following this logical, evidence-based workflow, researchers can confidently and unambiguously determine the three-dimensional structure of complex chiral molecules, a critical step in the drug discovery and development process.

Appendix: Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

-

Prepare a ~1 mg/mL solution of the sample in methanol or acetonitrile.

-

Dilute the stock solution 1:100 in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Infuse the sample directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Acquire data in the m/z range of 100-500.

-

Compare the measured mass of the most intense peak in the isotopic cluster to the calculated exact mass for the expected ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H spectrum, followed by a ¹³C{¹H} spectrum.

-

Acquire 2D spectra (gCOSY, z-gradient HSQC, and NOESY).

-

For the NOESY experiment, use a mixing time appropriate for a molecule of this size, typically in the range of 300-800 ms.

-

Process all spectra using appropriate software, and phase and baseline correct the data before analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

-

Select a suitable chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® IA or AD-H).[11]

-

Develop a mobile phase, typically a mixture of hexane and an alcohol (e.g., ethanol or isopropanol), often with a small amount of an acidic or basic additive.

-

Prepare a ~1 mg/mL solution of the sample in the mobile phase.

-

Inject 5-10 µL of the sample onto the column.

-

Monitor the elution profile using a UV detector at a wavelength where the Cbz group absorbs (e.g., 225 nm).[11]

-

Inject a certified reference standard of the (2R,3R) and/or (2S,3S) isomer to assign the peaks.

References

-

Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a. Journal of Chromatographic Science. [Link]

-

Steric Effects on the Configuration of the Nitrogen In Piperidine. Slideshare. [Link]

-

Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. National Institutes of Health (NIH). [Link]

-

2D NMR: NOESY NMR INTERPRETATION. YouTube. [Link]

-

Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Link]

-

Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems. Royal Society of Chemistry. [Link]

-

NOESY Spectra. Chemistry LibreTexts. [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Institutes of Health (NIH). [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

-

Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. ACS Publications. [Link]

-

Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. ResearchGate. [Link]

-

Chiral separation of nipecotic acid amides. National Institutes of Health (NIH). [Link]

-

Stereochemistry | How to read NOESY spectrum?. YouTube. [Link]

-

(2S,3R)-3-methylpiperidine-2-carboxylic acid. PubChem. [Link]

-

An Efficient Synthesis of Enantiomerically Pure (R)- Pipecolic Acid, (S)-Proline and their N-Alkylated Derivatives. AWS. [Link]

-

Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. National Institutes of Health (NIH). [Link]

-

Mass spectrometry of peptides and proteins. OSU Chemistry. [Link]

-

Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz). ResearchGate. [Link]

-

On the configuration of five-membered rings: a spin-spin coupling constant approach. National Institutes of Health (NIH). [Link]

-

A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. [Link]

-

Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Protein Structural Analysis via Mass Spectrometry-Based Proteomics. National Institutes of Health (NIH). [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

- Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof.

- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

1H NMR Spectrum (CHEM022801). ContaminantDB. [Link]

-

Can mass spectrometry determine the amino acid composition of plant proteins?. Baitai Paike Biotechnology. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. mdpi.com [mdpi.com]

- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. books.rsc.org [books.rsc.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (2R,3S)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic Acid

This guide provides an in-depth analysis of the spectroscopic data for (2R,3S)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid (Cbz-protected 2-methylpiperidine-3-carboxylic acid). As a valuable chiral building block in medicinal chemistry and drug development, rigorous structural confirmation is paramount. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the methodologies required to obtain them.

Introduction: The Significance of a Chiral Building Block

Piperidine scaffolds are prevalent in numerous pharmaceuticals due to their ability to confer favorable pharmacokinetic properties.[1][2] Specifically, substituted piperidine-3-carboxylic acids serve as constrained amino acid analogues, crucial for designing peptidomimetics and other complex molecular architectures. The title compound, with its defined stereochemistry at the C2 and C3 positions, represents a key intermediate for asymmetric synthesis.

The benzyloxycarbonyl (Cbz or Z) protecting group, a classic innovation in peptide synthesis, masks the secondary amine's nucleophilicity, allowing for selective reactions at the carboxylic acid moiety.[3] Its stability under various conditions and facile removal via catalytic hydrogenation make it an ideal choice for multi-step synthetic campaigns.[4]

Accurate and comprehensive spectroscopic characterization is non-negotiable for ensuring the chemical identity, purity, and stereochemical integrity of such a building block. This guide synthesizes expected spectral data based on established principles and analysis of closely related analogues to provide a reliable reference for researchers.

Molecular Structure and Physicochemical Properties

The first step in any analysis is understanding the molecule's fundamental structure and properties.

Caption: General workflow from synthesis to spectroscopic characterization.

Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the Cbz-protected acid and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Rationale: CDCl₃ is a common, non-protic solvent suitable for many organic compounds. DMSO-d₆ is an alternative for less soluble compounds and is better for observing exchangeable protons like the carboxylic acid -OH. [5]2. Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Rationale: Higher field strengths provide better signal dispersion and resolution, which is critical for resolving the complex multiplets of the piperidine ring.

-

-

¹H NMR Acquisition:

-

Acquire data using a standard pulse program.

-

Set a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse program.

-

Set a spectral width of approximately 240 ppm.

-

A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay) with Fourier transformation. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C). [6]

Protocol: FT-IR Spectroscopy

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Rationale: ATR is a rapid and reliable technique for solid samples, requiring minimal preparation and eliminating the need for making KBr pellets.

-

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Lower the ATR anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is automatically ratioed against the background spectrum by the instrument software.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Rationale: ESI is a soft ionization method that keeps the molecule intact, while TOF and Orbitrap analyzers provide the high mass accuracy required to confirm elemental composition. [6]3. Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode over a mass range that includes the expected ions (e.g., m/z 100-500).

-

-

Data Processing: The measured mass-to-charge ratios (m/z) are compared to the theoretical values calculated for the expected ions. The mass accuracy should be within 5 ppm.

Conclusion

The structural integrity of Cbz-protected 2-methylpiperidine-3-carboxylic acid can be unequivocally confirmed through a combination of NMR, IR, and MS techniques. The key spectroscopic signatures—including the characteristic signals of the Cbz group, the carboxylic acid, and the substituted piperidine ring—provide a unique fingerprint for this compound. The methodologies outlined herein represent a robust, self-validating system for quality control, ensuring that this valuable chiral building block meets the stringent requirements for advanced chemical synthesis and drug discovery.

References

-

Macmillan Group - Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

-

Angew. Chem. Int. Ed. 2018, 57, 10949. (Note: Specific supporting information from this journal article was referenced in search result,[7] but a direct link is not available.)

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3345-3357. (Note: While the direct article is behind a paywall, the abstract and key findings are accessible.) Available at: [Link]

-

O'Hagan, D. (2000). Pyrrole, pyrrolidine, piperidine, pyridine, and piperazine alkaloids. Natural Product Reports, 17, 435-446. (Note: This is a representative authoritative review on the importance of piperidine alkaloids.) Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

-

López-Vera, E., et al. (2019). Elucidating the Multiple Structures of Pipecolic Acid by Rotational Spectroscopy. Physical Chemistry Chemical Physics, 21, 9356-9362. Available at: [Link]

-

Yamato, T., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 20(23), 5857. Available at: [Link]

-

SpectraBase. (n.d.). Pipecolic acid, N-propoxycarbonyl-, hexyl ester. Retrieved from [Link]

-

Hartmann, M., et al. (2022). N-hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity. bioRxiv. (Note: This reference provides MS data for a related pipecolic acid derivative.) Available at: [Link]

-

NIST. (n.d.). L-Pipecolic acid, 2TBDMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 4-Benzylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). L-Pipecolic acid, 2TBDMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Methyl N-Cbz-piperidine-3-carboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of A) pure CBZ and B) the optimal formulation. Retrieved from [Link]

-

Gracia-Lor, E., et al. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 208, 114450. Available at: [Link]

-

PubChem. (n.d.). (2S,3R)-3-methylpiperidine-2-carboxylic acid. Retrieved from [Link]

-

Iorio, M. A., & Casy, A. F. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. (Note: Abstract available at ResearchGate.) Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Csonka, R., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(12), 3298. Available at: [Link]

-

Chemsrc. (n.d.). N-Cbz- Piperidine-3-carboxylic acid. Retrieved from [Link]

-

Aktaş, N., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemistry & Biodiversity, 18(12), e2100433. Available at: [Link]

-

NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

-

PubChem. (n.d.). 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid. Retrieved from [Link]

-

Al-Buriahi, A. K., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Journal of Biomolecular Structure & Dynamics, 1-16. Available at: [Link]

Sources

- 1. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating the multiple structures of pipecolic acid by rotational spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Cbz-Protected Amino Groups [organic-chemistry.org]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. rsc.org [rsc.org]

1H NMR and 13C NMR characterization of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid

Introduction: The Imperative of Stereochemical Integrity

In the landscape of modern drug discovery and organic synthesis, the precise control and unambiguous confirmation of molecular stereochemistry are paramount. Chiral piperidine scaffolds are privileged structures, forming the core of numerous pharmacologically active compounds.[1] The specific spatial arrangement of substituents on the piperidine ring can profoundly influence biological activity, making rigorous structural elucidation a critical step in the development pipeline. (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic acid is a valuable chiral building block, and its utility is predicated on the high fidelity of its stereochemical assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the structure and relative stereochemistry of such molecules in solution.[2] This guide provides a comprehensive, field-proven framework for the complete ¹H and ¹³C NMR characterization of this target molecule. We will move beyond a simple recitation of data, delving into the causal relationships between molecular conformation, stereochemistry, and the resulting NMR spectral parameters. The methodologies described herein constitute a self-validating system for confirming the structural and stereochemical integrity of this and related piperidine derivatives.

Part 1: Conformational Analysis - The Structural Blueprint

The interpretation of NMR data for cyclic systems is inextricably linked to the molecule's preferred conformation in solution. The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize torsional and angular strain.[3] For (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic acid, the substituents at the C2 and C3 positions are in a trans relationship. To achieve maximum thermodynamic stability, bulky substituents will preferentially occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions.

Therefore, the most stable conformation is predicted to be a chair form where both the C2-methyl group and the C3-carboxylic acid group reside in equatorial positions. This arrangement forces the protons at C2 (H2) and C3 (H3) into axial positions, a critical detail that will manifest clearly in the ¹H NMR spectrum.

Caption: Molecular structure of the target compound with key positions numbered.

Part 2: Deciphering the Spectra - Predicted ¹H and ¹³C NMR Signatures

The predicted diequatorial arrangement of the methyl and carboxylic acid groups provides a robust model for anticipating the NMR spectrum.

¹H NMR Spectroscopy: Probing Proton Environments

The ¹H NMR spectrum will provide a wealth of information regarding the electronic environment, connectivity, and spatial relationships of the protons.

-

Key Diagnostic Region (H2 & H3): The protons at C2 and C3 are the most informative for stereochemical assignment. With both H2 and H3 in axial positions, their dihedral angle approaches 180°. According to the Karplus relationship, this anti-periplanar arrangement results in a large vicinal coupling constant (³JH2-H3).[4] This is the single most important diagnostic feature for confirming the trans relationship of the substituents. We anticipate a ³JH2-H3 value in the range of 9-12 Hz.

-

Piperidine Ring Protons (H4, H5, H6): These protons will appear as complex, overlapping multiplets in the aliphatic region (~1.5-3.5 ppm). The protons at C6, being adjacent to the nitrogen atom of the Cbz group, are expected to be shifted downfield relative to the other methylene protons.

-

Methyl Protons (C2-CH₃): The methyl group at C2 will appear as a doublet, coupled to the H2 proton. Its chemical shift will be in the typical aliphatic region (~0.9-1.2 ppm).

-

Cbz Group Protons: The benzylic (CH₂) protons of the carbamate protecting group will likely appear as a singlet around 5.1-5.2 ppm. The aromatic protons of the phenyl ring will resonate in the aromatic region (~7.3-7.4 ppm).

-

Carboxylic Acid Proton (COOH): This proton is acidic and its signal is often broad. In solvents like CDCl₃, it may be very broad or not observed, but in DMSO-d₆, it typically appears as a broad singlet at a very downfield chemical shift (>10 ppm).[5]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will confirm the number of unique carbon environments and provide further structural evidence.

-

Piperidine Ring Carbons (C2-C6): These carbons will resonate in the aliphatic region of the spectrum, typically between 20 and 60 ppm. The carbons directly attached to the nitrogen (C2 and C6) will be the most downfield among the ring sp³ carbons due to the electron-withdrawing effect of the nitrogen atom.[6][7]

-

Substituent Carbons: The methyl carbon will appear upfield (~15-20 ppm). The carbons of the Cbz group will be observed at their characteristic shifts: the carbonyl carbon around 155 ppm, the benzylic carbon around 67 ppm, and the aromatic carbons in the 127-137 ppm range.

-

Carboxylic Acid Carbonyl: The carbonyl carbon of the carboxylic acid will be found significantly downfield, typically in the 170-180 ppm range.[5]

Predicted NMR Data Summary

The following tables summarize the anticipated NMR data based on the proposed stable conformation.

Table 1: Predicted ¹H NMR Data for (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Key 2D Correlations |

| H2 | ~2.8 - 3.2 | ddd | ³JH2-H3 ≈ 9-12 | COSY: H3, CH₃; NOESY: H4ax, H6ax |

| H3 | ~2.5 - 2.9 | dt | ³JH2-H3 ≈ 9-12 | COSY: H2, H4 |

| H4, H5 | ~1.5 - 2.0 | m | - | COSY: H3, H5, H6 |

| H6 | ~3.0 - 3.5 & ~4.1-4.3 | m | - | COSY: H5 |

| C2-CH₃ | ~0.9 - 1.2 | d | ³J ≈ 7 | COSY: H2; NOESY: H3 |

| Cbz-CH₂ | ~5.1 - 5.2 | s | - | HMBC: Cbz C=O, Cbz Ar |

| Cbz-ArH | ~7.3 - 7.4 | m | - | HMBC: Cbz-CH₂ |

| COOH | >10 (in DMSO-d₆) | br s | - | HMBC: C3, C4 |

Table 2: Predicted ¹³C NMR Data for (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid

| Carbon Assignment | Predicted δ (ppm) | Key 2D Correlations |

| C2 | ~55 - 60 | HSQC: H2; HMBC: H3, CH₃ |

| C3 | ~45 - 50 | HSQC: H3; HMBC: H2, H4, COOH |

| C4 | ~25 - 30 | HSQC: H4 |

| C5 | ~20 - 25 | HSQC: H5 |

| C6 | ~45 - 50 | HSQC: H6 |

| C2-CH₃ | ~15 - 20 | HSQC: CH₃; HMBC: C2, C3 |

| Cbz-CH₂ | ~67 | HSQC: Cbz-CH₂ |

| Cbz-Ar | ~127-128, ~137 | HMBC: Cbz-CH₂ |

| Cbz C=O | ~155 | HMBC: Cbz-CH₂ |

| COOH | ~175 | HMBC: H3, H4 |

Part 3: Advanced 2D NMR for Unambiguous Confirmation

While 1D NMR provides a strong foundation, 2D NMR experiments are essential for irrefutable proof of structure and stereochemistry.[8][9]

Caption: A logical workflow for complete NMR-based structure elucidation.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It will be used to trace the connectivity from H2 to H3, then to the H4 protons, and around the ring, confirming the piperidine spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the confident assignment of all protonated carbons in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (2-3 bond) couplings between protons and carbons. It is invaluable for assigning quaternary carbons (like the two carbonyls) by observing correlations from nearby protons (e.g., from the Cbz-CH₂ protons to the Cbz carbonyl carbon).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for confirming the relative stereochemistry.[2][10] The NOE is a through-space effect, and its intensity is inversely proportional to the sixth power of the distance between two protons. For the proposed diequatorial conformation, we predict strong NOE cross-peaks between the axial protons (H2, H3ax, H4ax, H5ax, H6ax). The most critical observation would be the NOE between the equatorial C2-methyl protons and the equatorial H3 proton, confirming their cis relationship on the same face of the ring.

Caption: Key NOE correlations expected for the most stable chair conformation.

Part 4: Experimental Protocols

Adherence to a rigorous experimental protocol is essential for acquiring high-quality, reproducible data.

Sample Preparation

-

Analyte Purity: Ensure the sample of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic acid is of high purity (>95%), as impurities will complicate spectral analysis. Residual solvents from synthesis should be removed under high vacuum.

-

Massing: Accurately weigh 5-10 mg of the compound.

-

Solvent Selection: Choose a high-purity deuterated solvent.

-

Chloroform-d (CDCl₃): A good first choice for many organic molecules. It is relatively non-polar.

-

Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice if solubility is limited in CDCl₃. It has the added advantage of slowing the exchange of the carboxylic acid proton, allowing for its observation.

-

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm), or reference to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[11]

NMR Data Acquisition

The following are general parameters for a 400 or 500 MHz NMR spectrometer. Specific parameters should be optimized for the instrument in use.

-

Instrument Preparation: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent or TMS peak.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse (zg30).

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 8-16, depending on concentration.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse (zgpg30).

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

-

-

2D Experiments (COSY, HSQC, HMBC, NOESY):

-

Utilize standard, gradient-selected pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf, noesygpph).

-

Optimize spectral widths in both dimensions to cover all relevant signals.

-

For HMBC, use a standard delay for long-range couplings (optimized for ~8 Hz).

-

For NOESY, use a mixing time (d8) of ~500-800 ms to allow for the buildup of NOE signals.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Conclusion

The comprehensive NMR characterization of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic acid is a systematic process that builds a case for the final structure. The foundation is laid by predicting the most stable conformation, which in this case is a chair form with diequatorial substituents. This model allows for the prediction of key NMR parameters, most notably a large diaxial coupling constant between H2 and H3. The subsequent acquisition of a full suite of 1D and 2D NMR experiments—¹H, ¹³C, COSY, HSQC, HMBC, and critically, NOESY—serves to systematically validate this model. By following the workflow and protocols outlined in this guide, researchers can unambiguously confirm both the constitution and the relative stereochemistry of the molecule, ensuring the integrity of this vital chiral building block for further application in research and development.

References

- Casy, A. F., & Ogungbamila, F. O. (1982). Configurational and conformational studies of N,N-dimethylpiperidinium derivatives by 13C and 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 18(3), 171-176.

- Jeyaraman, R., & Ravindran, T. (2001). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 113(5-6), 567-576.

- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Wiley Online Library. Retrieved from [Link]

- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

-

Dalla Pozza, M., Orvain, C., Brustolin, L., & Fregona, D. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Retrieved from [Link]

- Li, X., Hopmann, K. H., Hudecová, J., Isaksson, J., et al. (2013). Determination of Absolute Configuration and Conformation of a Cyclic Dipeptide by NMR and Chiral Spectroscopic Methods. The Journal of Physical Chemistry B, 117(8), 2371-2382.

- Eliel, E. L., Kandasamy, D., Yen, C.-Y., & Hargrave, K. D. (1980). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86.

- Eliel, E. L., Kandasamy, D., Yen, C.-Y., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707.

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708.

-

Li, X., Hopmann, K. H., Hudecová, J., Isaksson, J., et al. (2013). Determination of Absolute Configuration and Conformation of a Cyclic Dipeptide by NMR and Chiral Spectroscopic Methods. ResearchGate. Retrieved from [Link]

- Wong, T. C., Collazo, L. R., & Guziec, F. S., Jr. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, 5(24), 14368-14377.

- Martín, N., Seoane, C., & Zarraga, M. (2014).

-

Yilmaz, F., & Apaydin, G. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. Retrieved from [Link]

- Kausch, E., Wünsch, B. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 22-31.

-

SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

Wikipedia. (n.d.). J-coupling. Wikipedia. Retrieved from [Link]

-

Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. ResearchGate. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- D'Alonzo, D., Guaragna, A., & Palumbo, G. (2011). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 16(5), 3740-3750.

-

Kausch, E., & Wünsch, B. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H‐NMR and NOE‐1D spectrum of substituted piperidine ring 14. ResearchGate. Retrieved from [Link]

- Kausch, E., Stalke, D., & Wünsch, B. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(18), 4287.

-

ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine. ResearchGate. Retrieved from [Link]

- Jones, S. P., Firth, J. D., Wheldon, M. C., Atobe, M., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1624.

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3551.

- Perumal, S., & Devanathan, V. C. (1998). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Indian Journal of Chemistry - Section B, 37B(4), 376-380.

-

StudyCorgi. (2022). Study of Heterocyclic Compound Piperidine. StudyCorgi. Retrieved from [Link]

-

Jones, S. P., Firth, J. D., Wheldon, M. C., Atobe, M., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Europe PMC. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Methylpiperidine-2-carboxamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Royal Society of Chemistry. Retrieved from [Link]

- Pesnot, T., Bennett, N. J., & Grogan, G. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.

- Li, H., & Wenzel, T. J. (2019). Chirality Sensing of N-Heterocycles via 19F NMR. Sensors (Basel), 19(21), 4756.

-

Chem LibreTexts. (2023, May 15). NMR 5: Coupling Constants. YouTube. Retrieved from [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 3. ijrst.com [ijrst.com]

- 4. youtube.com [youtube.com]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Determination of absolute configuration and conformation of a cyclic dipeptide by NMR and chiral spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Cbz-Protected Piperidine Derivatives

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional architecture of molecules is paramount. The piperidine scaffold is a cornerstone in a multitude of pharmaceuticals, and its derivatization, often involving the use of the carbobenzyloxy (Cbz) protecting group, is a critical step in their synthesis. The Cbz group not only masks the reactivity of the piperidine nitrogen but also profoundly influences the molecule's conformation and solid-state packing, which in turn dictates crucial physicochemical properties such as solubility, stability, and bioavailability.[1] This in-depth technical guide provides a comprehensive exploration of the crystal structure analysis of Cbz-protected piperidine derivatives, offering field-proven insights into experimental design, data interpretation, and the critical role of the Cbz moiety in dictating supramolecular assembly.

The Strategic Imperative for Crystal Structure Analysis

The decision to undertake a crystal structure analysis of a Cbz-protected piperidine derivative is driven by the need for unambiguous structural elucidation and a deep understanding of its solid-state behavior. While spectroscopic techniques like NMR provide invaluable information about the molecule in solution, single-crystal X-ray diffraction offers a definitive snapshot of the molecule's conformation and its interactions with neighboring molecules in the crystalline lattice.[2] This knowledge is indispensable for:

-

Absolute Stereochemistry Determination: Unambiguously assigning the absolute configuration of chiral centers within the piperidine ring.

-

Conformational Analysis: Precisely defining the puckering of the piperidine ring (e.g., chair, boat, or twist-boat conformation) and the orientation of substituents, which can significantly impact biological activity.[2]

-

Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of a compound, each of which can exhibit distinct physical properties.

-

Rational Drug Design: Understanding the intermolecular interactions that govern crystal packing can inform strategies for crystal engineering and the design of derivatives with improved properties.[3]

-

Intellectual Property: A solved crystal structure provides a unique and robust characterization of a new chemical entity.

The Experimental Journey: From Synthesis to Structure

The path from a synthesized Cbz-protected piperidine derivative to its fully characterized crystal structure is a multi-step process that demands meticulous attention to detail. The following sections outline the key experimental workflows, emphasizing the causality behind each procedural choice.

Synthesis and Purification: The Foundation of Quality Crystals

The journey begins with the synthesis of the Cbz-protected piperidine derivative. A common and effective method for the N-Cbz protection of piperidine is the Schotten-Baumann reaction, where the piperidine is treated with benzyl chloroformate (Cbz-Cl) in the presence of a base.[4]

Experimental Protocol: N-Cbz Protection of Piperidine

-

Dissolution: Dissolve the piperidine starting material in a suitable solvent, such as dichloromethane (DCM) or a biphasic system of DCM and aqueous sodium carbonate.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermicity of the reaction.

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution. The slow addition is crucial to prevent side reactions and ensure controlled formation of the desired product.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts. The crude product is then purified, typically by column chromatography on silica gel, to obtain the highly pure Cbz-protected piperidine derivative.

Causality of Choices: The choice of a biphasic system with an aqueous base like sodium carbonate is strategic; it neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation and preventing potential side reactions catalyzed by the acid.[4] Purification to a high degree of homogeneity is non-negotiable, as impurities can significantly hinder or even prevent the growth of single crystals.

The Art of Crystallization: Cultivating Order from Chaos

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging and empirical step in the process. The selection of an appropriate crystallization technique is guided by the physicochemical properties of the compound, such as its solubility and stability.[5]

Common Crystallization Techniques for Cbz-Protected Piperidine Derivatives:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of crystals. This method is straightforward but offers limited control over the rate of crystallization.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a reservoir of a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, inducing crystallization. This method provides better control over the crystallization rate.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound typically decreases, leading to crystallization. The rate of cooling is a critical parameter to control crystal growth.

Table 1: Common Solvents for Crystallization of Piperidine Derivatives

| Solvent Class | Examples | Rationale for Use |

| Protic Solvents | Ethanol, Methanol, Isopropanol | Capable of hydrogen bonding, can be effective for moderately polar compounds. |

| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate | Good solvating power for a range of polarities, often used in solvent/anti-solvent systems. |

| Aprotic Nonpolar | Hexane, Toluene, Dichloromethane | Used for less polar compounds or as anti-solvents in vapor diffusion and layering techniques. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Often used as anti-solvents due to their lower polarity and volatility. |

The choice of solvent is critical and often requires screening a variety of solvent systems. A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature.[6]

Illuminating the Invisible: Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its three-dimensional structure.[7]

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Experimental workflow for crystal structure analysis.

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[7]

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental diffraction data using least-squares methods. This iterative process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.

Deciphering the Data: Analysis of Cbz-Protected Piperidine Crystal Structures

The final output of a successful crystal structure analysis is a wealth of data that provides a detailed picture of the molecule's geometry and its interactions in the solid state.

Conformational Landscape of the N-Cbz-Piperidine Ring

The piperidine ring typically adopts a chair conformation to minimize steric strain.[8] However, the presence of the bulky Cbz group and other substituents can influence the ring's conformation and the axial/equatorial preference of the substituents. The precise torsion angles obtained from the crystal structure provide a quantitative measure of the ring's puckering.

Table 2: Representative Torsion Angles in a Chair Conformation of a Cbz-Protected Piperidine

| Torsion Angle | Typical Value (°) | Significance |

| N1-C2-C3-C4 | ~55-60 | Defines the puckering of one side of the chair. |

| C2-C3-C4-C5 | ~-55 to -60 | Defines the puckering of the central part of the chair. |

| C3-C4-C5-C6 | ~55-60 | Defines the puckering of the other side of the chair. |

| C4-C5-C6-N1 | ~-55 to -60 | Defines the puckering near the nitrogen atom. |

| C5-C6-N1-C2 | ~55-60 | Defines the puckering involving the nitrogen atom. |

| C6-N1-C2-C3 | ~-55 to -60 | Defines the puckering involving the Cbz-substituted nitrogen. |

The planarity of the carbamate group in the Cbz moiety can also influence the local geometry around the nitrogen atom, sometimes leading to a slight flattening of the chair at the nitrogen end.

The Director's Cut: The Cbz Group's Role in Crystal Packing

The Cbz group, with its carbamate linkage and aromatic benzyl ring, plays a pivotal role in directing the supramolecular assembly of the piperidine derivatives in the crystal lattice through a variety of intermolecular interactions.

Key Intermolecular Interactions Involving the Cbz Group:

-

Hydrogen Bonding: The carbamate group is an excellent hydrogen bond donor (N-H, if present) and acceptor (C=O).[9] In the absence of an N-H donor on the piperidine nitrogen, the carbonyl oxygen of the Cbz group frequently participates in C-H···O hydrogen bonds with neighboring molecules. These interactions can link molecules into chains, sheets, or more complex three-dimensional networks.[10]

-

π-π Stacking: The aromatic benzyl ring of the Cbz group can engage in π-π stacking interactions with the benzyl rings of adjacent molecules.[3] These interactions, which can be in a face-to-face or offset arrangement, contribute significantly to the overall stability of the crystal packing. The distance between the centroids of the interacting rings is typically in the range of 3.3 to 3.8 Å.

Caption: Key intermolecular interactions in Cbz-piperidine crystals.

Visualization and Database Resources

The analysis and interpretation of crystal structures are greatly facilitated by specialized software and databases.

-

Visualization Software: Programs like Mercury [11] and Olex2 [12][13][14][15] are invaluable tools for visualizing crystal structures, exploring packing arrangements, and analyzing intermolecular interactions. They allow for the generation of high-quality images and diagrams for publications and presentations.

-

The Cambridge Structural Database (CSD): The CSD is the world's largest repository for small-molecule organic and metal-organic crystal structures.[16][17][18][19][20] It is an essential resource for researchers to search for and analyze existing crystal structures of Cbz-protected piperidine derivatives and related compounds, providing a wealth of data for comparative studies and for understanding structure-property relationships.

Conclusion: From Molecular Blueprint to Tangible Advantage

The crystal structure analysis of Cbz-protected piperidine derivatives is a powerful and essential tool in modern drug discovery and development. It provides a definitive understanding of the molecule's three-dimensional structure and the intricate network of intermolecular interactions that govern its solid-state properties. By carefully executing the experimental workflow from synthesis and crystallization to X-ray diffraction and data analysis, researchers can unlock a wealth of information that can guide the rational design of new chemical entities with optimized properties. The insights gained from these studies are not merely academic; they provide a tangible competitive advantage in the quest to develop safe and effective new medicines.

References

- Nikolaos, G., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 6009.

-

CCDC. (n.d.). Free Crystal Structure Visualization Software. CCDC. [Link]

- Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.

-

University of Manchester. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. University of Manchester Research Explorer. [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

SourceForge. (n.d.). Olex2 download. SourceForge. [Link]

-

Royal Society of Chemistry. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Royal Society of Chemistry. [Link]

- Dolomanov, O. V., et al. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.

-

Scilit. (n.d.). OLEX2: a complete structure solution, refinement and analysis program. Scilit. [Link]

-

Wikipedia. (n.d.). Cambridge Structural Database. Wikipedia. [Link]

-

OlexSys. (n.d.). Olex2. OlexSys. [Link]

-

Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

- Popović-Bijelić, A., et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 15(5), 456-475.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Organic Chemistry Portal. [Link]

- Jones, P. G. (2015). Getting crystals your crystallographer will treasure: a beginner's guide.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

-

Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Methods used for single-crystal preparation and the basic theories.... ResearchGate. [Link]

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

-

ResearchGate. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. ResearchGate. [Link]

- Journal of Chemical and Pharmaceutical Research. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of Chemical and Pharmaceutical Research, 13(1), 1-10.

-

ResearchGate. (n.d.). A view of π···π stacking interactions contact running parallel to the.... ResearchGate. [Link]

-

YouTube. (2021). Workshop: Crystallization Protocol to Obtain Single Crystals. YouTube. [Link]

-

Drawell. (2026). A Beginner's Guide to Powder X-ray Diffraction (XRD). Drawell. [Link]

-

Bernard Becker Medical Library. (n.d.). CCDC – Cambridge Structural Database. Bernard Becker Medical Library. [Link]

-

National Center for Biotechnology Information. (n.d.). CSD Communications of the Cambridge Structural Database. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Single X‐ray crystal structure of (R)‐Cbz‐deoxyhalofuginone 25 (thermal.... ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure and characterization of the sulfamethazine–piperidine salt. National Center for Biotechnology Information. [Link]

-

Drawell. (n.d.). The Ultimate Guide to XRD - From Theory to Practice. Drawell. [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]

-

CCDC. (n.d.). Search - Access Structures. CCDC. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

PubMed. (2004). Structures of piperazine, piperidine and morpholine. PubMed. [Link]

-

ResearchGate. (n.d.). Regulation of π•••π Stacking Interactions in Small Molecule Cocrystals and/or Salts for Physiochemical Property Modulation. ResearchGate. [Link]

-

ResearchGate. (n.d.). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. ResearchGate. [Link]

- Sampath, N. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of Structural Chemistry, 58(4), 804-808.

-

National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (n.d.). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Crystal Structure Analysis of a Bioactive Piperazine Analog: 1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine. ResearchGate. [Link]

-

MDPI. (2021). Synthesis, X-ray Structure, Conformational Analysis, and DFT Studies of a Giant s-Triazine bis-Schiff Base. MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]

- 3. researchgate.net [researchgate.net]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrevlett.com [chemrevlett.com]

- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Structures of piperazine, piperidine and morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 12. sourceforge.net [sourceforge.net]

- 13. researchgate.net [researchgate.net]

- 14. scilit.com [scilit.com]

- 15. Olex2 | OlexSys [olexsys.org]

- 16. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 17. CCDC – Cambridge Structural Database – Becker Medical Library [becker.wustl.edu]

- 18. CSD Communications of the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 20. Search - Access Structures [ccdc.cam.ac.uk]

Stereochemistry of 2,3-disubstituted piperidine carboxylic acids

An In-Depth Technical Guide to the Stereochemistry of 2,3-Disubstituted Piperidine Carboxylic Acids

Authored by a Senior Application Scientist

Foreword: The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] When this six-membered heterocycle is substituted at the 2 and 3 positions with groups including a carboxylic acid, a complex stereochemical landscape emerges. Controlling the spatial arrangement of these substituents is not merely an academic exercise; it is fundamental to modulating pharmacological activity, as the three-dimensional shape of a molecule dictates its interaction with biological targets. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, synthetic strategies, and analytical techniques essential for mastering the stereochemistry of 2,3-disubstituted piperidine carboxylic acids.

Foundational Principles: Stereoisomerism and Conformation

The presence of chiral centers at C2 and C3 gives rise to a rich variety of stereoisomers. Understanding these relationships and their conformational behavior is the bedrock upon which all synthetic and analytical strategies are built.

Diastereomers and Enantiomers

With two stereocenters, 2,3-disubstituted piperidines can exist as a maximum of four stereoisomers. These are organized into two pairs of enantiomers, which are diastereomerically related to each other.

-

cis Diastereomers: The substituents at C2 and C3 are on the same face of the piperidine ring. This arrangement corresponds to (2R, 3S) and (2S, 3R) configurations.

-

trans Diastereomers: The substituents at C2 and C3 are on opposite faces of the ring. This corresponds to (2R, 3R) and (2S, 3S) configurations.

The relationship between these isomers is critical, as they possess distinct physical properties and biological activities.

Caption: Stereochemical relationships in 2,3-disubstituted piperidines.

Conformational Analysis: The Chair Conformation

The piperidine ring predominantly adopts a chair conformation to minimize torsional and angle strain.[3][4] In this conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position.

-

trans-Isomers: The thermodynamically most stable conformation for a trans-1,2-disubstituted cyclohexane (and by extension, piperidine) is the diequatorial conformer. The alternative diaxial conformation is highly disfavored due to severe 1,3-diaxial steric interactions.

-

cis-Isomers: A cis-isomer must have one axial and one equatorial substituent. The ring can flip between two chair conformers, exchanging the axial and equatorial positions. The equilibrium will favor the conformer where the larger substituent occupies the more spacious equatorial position.[5][6]

The choice of the nitrogen protecting group (e.g., Boc, Benzyl) significantly influences these conformational preferences. For instance, a bulky N-Boc group can introduce significant steric strain with an adjacent C2 substituent (an A(1,3) strain), potentially favoring conformations where the C2 group is axial or even inducing a non-chair, twist-boat conformation to alleviate this strain.[5][7] This causality is critical when designing stereoselective reactions.

Caption: Conformational equilibria in cis and trans isomers.

Strategies for Stereocontrol in Synthesis

Achieving a specific stereochemical outcome requires a carefully chosen synthetic strategy. Methodologies can be broadly categorized into diastereoselective and enantioselective approaches.

Diastereoselective Synthesis: Accessing cis and trans Isomers

The most common strategies rely on controlling the relative stereochemistry between the C2 and C3 centers.

A. Catalytic Hydrogenation for cis-Piperidines The reduction of a 2,3-disubstituted pyridine precursor is a robust and widely used method for accessing the cis-diastereomer.[7] The substrate adsorbs onto the catalyst surface (e.g., PtO₂, Pd/C) from its sterically least hindered face, leading to the delivery of hydrogen atoms from the same side, resulting in the cis product.[1][5]

B. Base-Mediated Epimerization for trans-Piperidines Once the cis-isomer is obtained, it can often be converted to the more thermodynamically stable trans-isomer via epimerization.[6] This process involves treating the cis-piperidine, typically with an ester at C2 or C3, with a base (e.g., NaOMe). The base abstracts the acidic α-proton to form an enolate, which is then re-protonated. Under thermodynamic control, this process leads to the formation of the isomer that minimizes steric strain—the trans product with both substituents in equatorial positions.[5] The choice of an N-benzyl group is often effective here, as it allows the piperidine to adopt a clear chair conformation where the relief of the 1,3-diaxial interaction in the trans product provides a strong thermodynamic driving force.[5][6]

Caption: General workflow for diastereoselective synthesis.

Enantioselective Synthesis: Controlling Absolute Stereochemistry

To obtain a single enantiomer, which is crucial for pharmaceutical applications, more advanced asymmetric methods are required.

A. Asymmetric Catalysis Modern catalytic methods can construct the chiral piperidine ring with high enantioselectivity from achiral precursors. For example, the copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine esters provides an efficient route to chiral 2,3-cis-disubstituted piperidines.[8]

B. Chiral Auxiliaries and Starting Materials Optically pure precursors, such as chiral non-racemic lactams, can be elaborated into single-enantiomer 2,3-cis-disubstituted piperidines.[9] The inherent chirality of the starting material directs the stereochemical outcome of subsequent transformations.